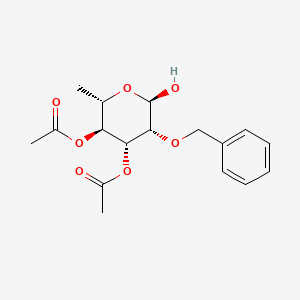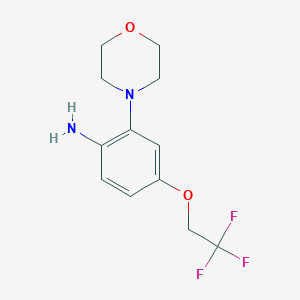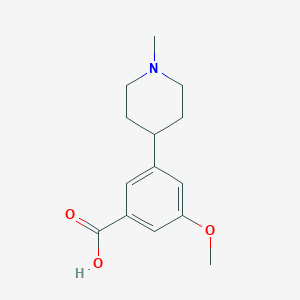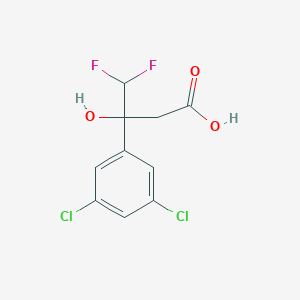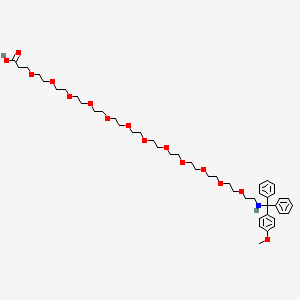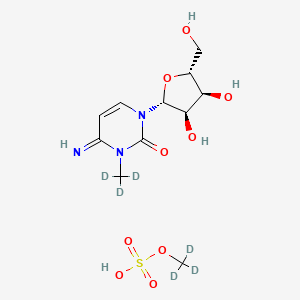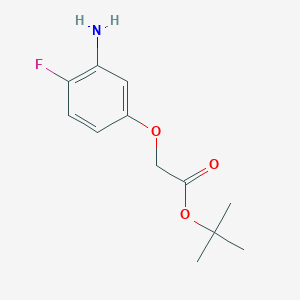
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester is an organic compound with the molecular formula C12H16FNO3 It is a derivative of acetic acid and features a fluorinated phenoxy group, an amino group, and a tert-butyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4-fluorophenol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired ester.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous-flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and improving safety.
化学反応の分析
Types of Reactions
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy-acetic acid derivatives.
科学的研究の応用
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its fluorinated phenoxy group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated phenoxy group can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active acetic acid derivative.
類似化合物との比較
Similar Compounds
- 3-Amino-3-(4-fluorophenyl)propionic acid
- tert-Butyloxycarbonyl-protected amino acids
Uniqueness
(3-Amino-4-fluorophenoxy)-acetic acid tert-butyl ester is unique due to its combination of a fluorinated phenoxy group, an amino group, and a tert-butyl ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C12H16FNO3 |
|---|---|
分子量 |
241.26 g/mol |
IUPAC名 |
tert-butyl 2-(3-amino-4-fluorophenoxy)acetate |
InChI |
InChI=1S/C12H16FNO3/c1-12(2,3)17-11(15)7-16-8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3 |
InChIキー |
PYSSPOCAFKGFLM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COC1=CC(=C(C=C1)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


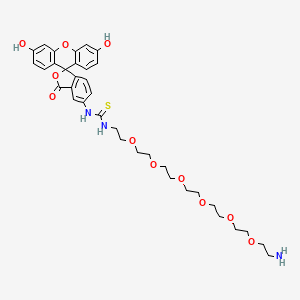

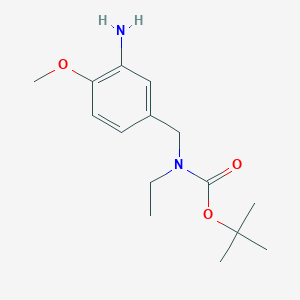
![Methyl [2-(2-methylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13721989.png)

![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)
